2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with chlorobenzyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of chlorobenzyl chloride and chlorobenzene as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine, such as benzylamine, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the chlorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and chlorophenyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure but different substituents.
Quinolinecarboxylic acids: Compounds with carboxylic acid groups instead of carboxamide groups, used in various chemical and pharmaceutical applications.
4-Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups but different core structures, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H16Cl2N2O |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O/c24-17-9-5-15(6-10-17)14-26-23(28)20-13-22(16-7-11-18(25)12-8-16)27-21-4-2-1-3-19(20)21/h1-13H,14H2,(H,26,28) |
InChI Key |
WRAAIFFBCDXBRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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